4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The target compound is a multifunctional molecule incorporating a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a sulfanyl-linked thiazol-2-yl carbamoylmethyl moiety at position 5, and a benzamide derivative at position 3 via a methylene bridge.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O5S3/c1-4-37-19-9-7-18(8-10-19)32-21(29-30-25(32)39-16-22(33)28-24-26-13-14-38-24)15-27-23(34)17-5-11-20(12-6-17)40(35,36)31(2)3/h5-14H,4,15-16H2,1-3H3,(H,27,34)(H,26,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZOGUJBBHAZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzoyl Chloride
4-(Dimethylsulfamoyl)benzoyl chloride is synthesized via a two-step process:
- Sulfonation : Treating benzoic acid with chlorosulfonic acid at 0–5°C yields 4-sulfobenzoic acid.
- Amidation : Reacting 4-sulfobenzoic acid with dimethylamine in the presence of thionyl chloride generates the sulfamoyl derivative, followed by conversion to the acid chloride using oxalyl chloride.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | ClSO₃H, H₂SO₄ | 0–5°C | 2 h | 85% |
| 2 | (CH₃)₂NH, SOCl₂ | RT | 4 h | 78% |
Construction of the Triazole-Thioether Module
Triazole Ring Formation
The 4H-1,2,4-triazole scaffold is synthesized via cyclization of a thiosemicarbazide intermediate:
- Thiosemicarbazide Preparation :
- 4-Ethoxyphenyl isothiocyanate reacts with hydrazine hydrate to form 1-(4-ethoxyphenyl)thiosemicarbazide.
- Cyclization :
- Heating the thiosemicarbazide with acetic anhydride induces cyclization to 4-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetic anhydride |
| Temperature | 120°C |
| Time | 6 h |
| Yield | 72% |
Mercapto Group Functionalization
The mercapto (-SH) group on the triazole is alkylated with [(1,3-thiazol-2-yl)carbamoyl]methyl bromide under basic conditions:
- Alkylation :
Final Amide Coupling
The benzamide core and triazole-thioether module are coupled via a nucleophilic acyl substitution:
- Reaction Setup :
- 4-(Dimethylsulfamoyl)benzoyl chloride (1.2 eq) and triazole-thioether amine (1 eq) in dichloromethane.
- Triethylamine (3 eq) as a base, 0°C to RT, 12 h.
- Purification :
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, benzamide-H), 7.45 (d, J = 8.4 Hz, 2H, benzamide-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
- HRMS (ESI+) : m/z calc. for C₂₆H₂₈N₇O₅S₂ [M+H]⁺: 606.1589; found: 606.1592.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent-pending method employs bis(tri-t-butylphosphine)palladium(0) to couple pre-formed triazole and benzamide fragments:
| Advantage | Disadvantage |
|---|---|
| Higher regioselectivity (98:2) | Requires inert atmosphere |
| Shorter reaction time (2 h) | High catalyst cost |
Industrial-Scale Considerations
Solvent-Free Cyclization
Eliminating DMF reduces environmental impact:
Continuous Flow Synthesis
Microreactor technology enhances reproducibility:
- Throughput : 1.2 kg/day with 95% purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the reactions
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The benzamide core and the triazole and thiazole rings allow it to form stable complexes with these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural complexity is compared to analogs in Table 1, highlighting key substituents and bioactivity-relevant features.
Table 1: Structural Comparison with Analogs
Key Differences in Reactivity and Stability
- Sulfamoyl vs. Sulfonyl Groups : The dimethylsulfamoyl group in the target compound differs from the diethylsulfamoyl group in compound and sulfonamide derivatives in . The dimethyl variant may exhibit enhanced lipophilicity, affecting membrane permeability .
- Triazole vs.
- Ethoxyphenyl vs. Nitrophenyl Substituents : The 4-ethoxyphenyl group in the target compound may reduce steric hindrance compared to bulkier 4-nitrophenyl groups in , improving solubility and target engagement.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dimethylsulfamoyl group : This moiety is known for its ability to enhance solubility and bioavailability.
- Triazole ring : Commonly associated with antifungal and antimicrobial activities.
- Thiazole derivative : Often linked to various biological activities, including anticancer properties.
The molecular formula is , and its molecular weight is approximately 446.54 g/mol.
Antimicrobial Properties
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives containing the triazole ring have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes critical for pathogen survival.
Anticancer Activity
Research has demonstrated that certain thiazole-based compounds possess cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in cancer progression. For example, studies utilizing MTT assays have shown that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases, leading to increased apoptosis.
- Oxidative Stress Induction : By increasing ROS levels, the compound may trigger oxidative stress responses in target cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds with a similar structure to 4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-... exhibited minimum inhibitory concentrations (MIC) below 10 μM, suggesting potent antimicrobial properties .
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on anticancer properties, several thiazole-containing compounds were tested against human breast cancer cell lines. The results showed that these compounds induced significant cytotoxicity at concentrations ranging from 3.125 to 200 μg/mL. The mechanism was linked to mitochondrial dysfunction and increased apoptosis markers .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, C. albicans | MIC < 10 μM |
| Anticancer | Human breast cancer cells | Induced apoptosis, cytotoxicity |
| Enzyme Inhibition | Various metabolic enzymes | Disruption of metabolic pathways |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| Dimethylsulfamoyl | Enhanced solubility |
| Triazole ring | Antifungal properties |
| Thiazole derivative | Cytotoxic effects in cancer cells |
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation, and coupling of functional groups. Critical steps include:
- Coupling reactions : Attachment of the thiazole-carbamoyl moiety to the triazole core via sulfanyl linkages .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency .
- Temperature control : Reactions often require inert atmospheres and temperatures between 60–80°C to minimize side products . Methodological optimization using Design of Experiments (DOE) is recommended to systematically vary parameters (e.g., time, catalyst concentration) .
Q. Which functional groups dominate the compound’s reactivity, and how do they contribute to biological interactions?
Key functional groups include:
- 1,3-Thiazole and 1,2,4-triazole rings : Provide π-π stacking and hydrogen-bonding capabilities for target binding .
- Sulfonamide group : Enhances solubility and mimics endogenous substrates in enzyme inhibition .
- Ethoxyphenyl moiety : Influences lipophilicity and membrane permeability . These groups collectively enable interactions with enzymes (e.g., kinases) or receptors, as seen in structurally similar compounds .
Q. What in vitro biological screening approaches are suitable for initial activity assessment?
Standard assays include:
- Enzyme inhibition : Kinase or protease assays to evaluate IC₅₀ values .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical for validation .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing impurities?
Advanced strategies include:
- Catalyst screening : Palladium or copper catalysts for coupling steps .
- Purification techniques : Gradient HPLC or recrystallization to isolate intermediates .
- In-line analytics : Real-time FTIR or Raman spectroscopy to monitor reaction progress . Contradictions in yield reports (e.g., 40–75% in similar syntheses) suggest solvent purity and drying conditions as critical variables .
Q. How can contradictions in spectral data (e.g., NMR, IR) during characterization be resolved?
Contradictions arise from tautomerism (e.g., triazole-thione ↔ thiol forms) or solvent effects. Solutions include:
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog synthesis : Modifying substituents (e.g., replacing ethoxy with methoxy) to assess activity changes .
- Molecular docking : Simulations with target proteins (e.g., COX-2 or EGFR kinase) to identify key binding residues .
- Pharmacophore mapping : Highlighting essential groups (e.g., sulfonamide for hydrogen bonding) .
| Substituent Modification | Observed Activity Change (vs. Parent Compound) | Reference |
|---|---|---|
| Ethoxy → Methoxy (phenyl) | Reduced cytotoxicity (IC₅₀ ↑ 30%) | |
| Thiazole → Oxadiazole | Enhanced antimicrobial activity (MIC ↓ 2×) |
Q. How can enzyme interaction mechanisms be studied at the molecular level?
Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM/X-ray crystallography : Resolve binding conformations in enzyme-inhibitor complexes . Discrepancies in inhibition data (e.g., IC₅₀ variability) may stem from assay conditions (e.g., ATP concentration in kinase assays) .
Q. What strategies assess stability under physiological conditions (e.g., plasma, buffer)?
Methodologies include:
- Forced degradation studies : Expose to pH 1–13, UV light, or oxidizing agents .
- Plasma stability assays : Incubate with human plasma and analyze via LC-MS for metabolite identification .
- Simulated gastric fluid : Evaluate oral bioavailability potential . Half-life (t½) and degradation pathways should be compared to structurally related sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
